![molecular formula C19H20N2OS2 B2709087 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 921109-97-9](/img/structure/B2709087.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound that contains a benzo[d]thiazol-2-yl group, an isopropyl group, a phenylthio group, and a propanamide group . Compounds with similar structures have been studied for various applications, including as anticancer agents and fluorescent probes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any interesting structural features.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Similar compounds have been involved in reactions regulated by p53 activation via mitochondrial-dependent pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .Scientific Research Applications
Anticancer Activities
A study highlighted the synthesis and biological evaluation of new asymmetric ureas and thioureas, including derivatives related to the chemical structure of interest. These compounds exhibited significant antiproliferative action against cancer cells, suggesting potential applications in cancer therapy (Esteves-Souza et al., 2006). Another investigation into 4-Thiazolidinone derivatives, combining benzisothiazole and 4-thiazolidinone frameworks, demonstrated appreciable anti-inflammatory and potential wound healing effects, highlighting their effectiveness in affecting the inflammatory/oxidative process (Incerti et al., 2018).
Antimicrobial and Anti-inflammatory Properties
Research into the synthesis and biological evaluation of aminothiazoles and other related derivatives showed that these compounds possess significant anti-inflammatory and analgesic properties. This suggests their potential use in developing new anti-inflammatory agents (Thabet et al., 2011). Another study synthesized and characterized new N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, demonstrating marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, suggesting their utility in psychotropic, anti-inflammatory, and cytotoxic applications (Zablotskaya et al., 2013).
Corrosion Inhibition
A study on the synthesis and potential applications of some thiazoles as corrosion inhibitors indicated their effectiveness in protecting copper surfaces in acidic environments. These findings suggest applications in materials science, particularly in the development of new corrosion inhibitors (Farahati et al., 2019).
Anticonvulsant Studies
Research into the synthesis and anticonvulsant activity of N-Benzyl-3-[(chlorophenyl)amino]propanamides revealed that these compounds are active in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. This indicates their potential as new anticonvulsant drugs (Idris et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-phenylsulfanyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13(2)14-8-9-16-17(12-14)24-19(20-16)21-18(22)10-11-23-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWYCEPTYAEQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

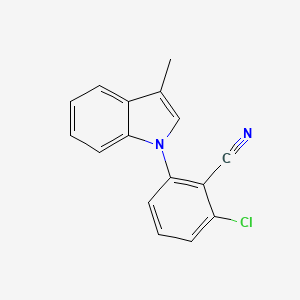
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709008.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2709011.png)
![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)
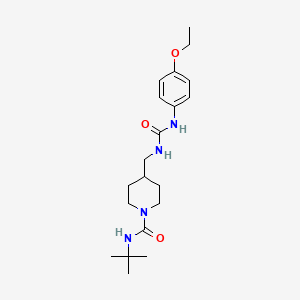
![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)
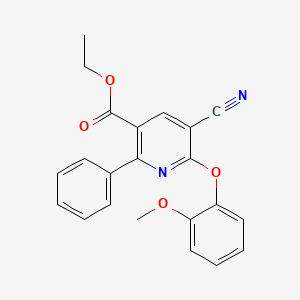
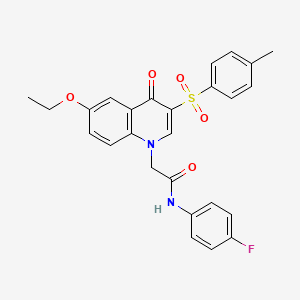

![(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid](/img/structure/B2709019.png)
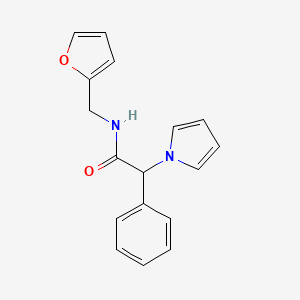
![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2709024.png)
![2-[[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2709026.png)
